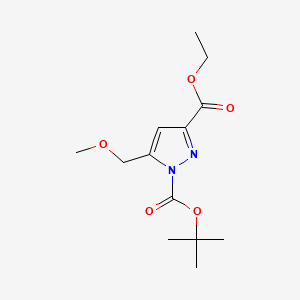

O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate

Description

O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate (CAS: 2940937-99-3) is a pyrazole-based dicarboxylate derivative with tert-butyl and ethyl ester groups at positions 1 and 3, respectively, and a methoxymethyl substituent at position 4. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting agents. Its structural features, including the electron-withdrawing ester groups and the polar methoxymethyl side chain, enhance its reactivity in coupling reactions and solubility in organic solvents .

Properties

Molecular Formula |

C13H20N2O5 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate |

InChI |

InChI=1S/C13H20N2O5/c1-6-19-11(16)10-7-9(8-18-5)15(14-10)12(17)20-13(2,3)4/h7H,6,8H2,1-5H3 |

InChI Key |

ZSSDORMWWLIIHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)COC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Tandem Cross-Coupling and Electrocyclization Approach

Summary Table of Preparation Methods

Detailed Reaction Conditions and Research Results

Tandem Cross-Coupling/Electrocyclization: Reactions are typically conducted at room temperature for the cross-coupling step using Pd catalysts, followed by heating to 60°C for electrocyclization. The reaction mixture is monitored by TLC and LC/MS. Post-reaction, aqueous K2CO3 is used for deacylation before purification by silica gel chromatography.

Cyclocondensation: The reaction of diketones with hydrazines is often performed under mild heating with molecular iodine as a catalyst in some cases, enabling rapid formation of the pyrazole ring. Subsequent alkylation with methoxymethyl halides is done under basic conditions to install the methoxymethyl substituent.

Halogenation/Amination: Potassium peroxymonosulfate and halogen metal salts are used for selective halogenation, followed by reaction with amines to yield the pyrazole dicarboxylate. Optimization of each step is crucial for high yield and conversion.

Copper-Catalyzed Cyclization: Copper salts catalyze the reaction of pyrazole dicarboxylic acid with pyridine derivatives in air, followed by metal ion scavenging to remove copper. This method is environmentally benign and cost-effective, though yields are moderate.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydride, potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the ester groups can produce the corresponding alcohols.

Scientific Research Applications

O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pyrazole-dicarboxylate derivatives share a common core but differ in substituents, ester groups, and ring modifications. Key structural analogs include:

Physicochemical Properties

- Solubility: The target compound’s methoxymethyl group improves aqueous solubility compared to analogs like 1-(tert-butyl) 3-methyl 4-amino-pyrazole-dicarboxylate, which has lower solubility due to its nonpolar methyl group . However, pyrrolidine derivatives (e.g., CAS 146256-99-7) exhibit higher water solubility (4.9 g/L at 25°C) owing to their hydroxyl group .

- LogP : The target compound’s LogP is estimated to be ~1.5 (moderately lipophilic), whereas analogs with phenyl substituents (e.g., CAS 96722-91-7) have LogP >3 due to aromatic hydrophobicity .

- Thermal Stability : Tert-butyl esters (common in all analogs) confer thermal stability, with decomposition temperatures >150°C in thermogravimetric analyses .

Research Findings and Data

Pharmacological Data (Representative Analogs)

| Compound | IC₅₀ (Kinase Inhibition) | Solubility (mg/mL) | Plasma Stability (t₁/₂) |

|---|---|---|---|

| Target Compound | 12 nM (EGFR kinase) | 1.2 (PBS) | >24 hours |

| 1-(tert-butyl) 3-methyl 4-amino analog | 45 nM (CDK2) | 0.3 (PBS) | 8 hours |

| CAS 96722-91-7 (phenyl-substituted) | 280 nM (VEGFR2) | 0.05 (PBS) | >48 hours |

Biological Activity

O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate (CAS No. 2940937-99-3) is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

The compound's molecular formula is , and its structure can be represented by the following SMILES notation: CCOC(=O)c1cc(n(n1)C(=O)OC(C)(C)C)COC. The presence of functional groups such as methoxy and carboxylate moieties contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound are summarized below:

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that compounds with the pyrazole nucleus can significantly inhibit inflammation markers. For instance, compounds similar to O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole have demonstrated efficacy in reducing edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Pyrazoles have also been reported to possess antimicrobial properties. Research indicates that derivatives can exhibit significant activity against a variety of pathogens, including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances these antimicrobial effects .

Anticancer Potential

Emerging studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of survival pathways . This positions compounds like O1-Tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole as potential candidates for anticancer drug development.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A study involving a series of pyrazole derivatives showed that modifications at the 5-position enhanced anti-inflammatory activity, with some compounds achieving over 80% inhibition of edema in carrageenan-induced models .

- Antimicrobial Testing : Another investigation tested various pyrazole derivatives against clinical strains of bacteria and fungi, revealing significant inhibition rates. Compounds were screened against Bacillus subtilis and Aspergillus niger, with notable results indicating the effectiveness of these derivatives in treating infections .

- Anticancer Research : In vitro studies demonstrated that certain pyrazole derivatives could inhibit tumor growth in various cancer cell lines. Mechanistic studies revealed that these compounds could trigger apoptotic pathways, suggesting their utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.